1-Propanone, 1-[3-(chloromethyl)oxiranyl]-
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Overview
Description
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- is an organic compound with a unique structure that includes a ketone group and an epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- can be synthesized through several methods. One common approach involves the reaction of 1-propanone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxide ring .
Industrial Production Methods
In an industrial setting, the production of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions typically occur under mild conditions with the use of solvents like ethanol or methanol.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines can be used to open the epoxide ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted ketones with various functional groups.
Epoxide Ring Opening: Products include diols or other functionalized alcohols, depending on the nucleophile used.
Scientific Research Applications
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]- involves its reactivity with nucleophiles. The chloromethyl group and the epoxide ring are both reactive sites that can undergo nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Butanone, 1-[3-(chloromethyl)oxiranyl]-: Similar structure but with an additional carbon in the ketone chain.
2-Propanone, 1-chloro-: Contains a chloro group but lacks the epoxide ring.
Uniqueness
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- is unique due to the presence of both a ketone group and an epoxide ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
61170-73-8 |
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Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
1-[3-(chloromethyl)oxiran-2-yl]propan-1-one |
InChI |
InChI=1S/C6H9ClO2/c1-2-4(8)6-5(3-7)9-6/h5-6H,2-3H2,1H3 |
InChI Key |
YHKVVHILSGKJIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(O1)CCl |
Origin of Product |
United States |
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